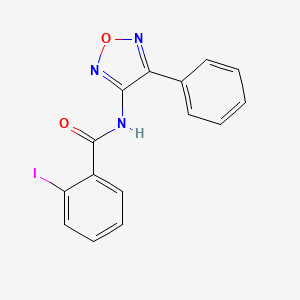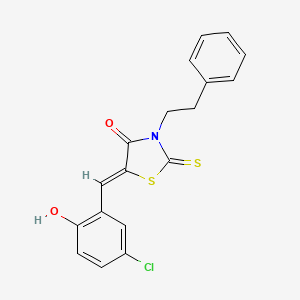
2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one, also known as CFA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of oxazolones and has been shown to possess a wide range of biochemical and physiological effects that make it a promising candidate for various research studies.
作用機序
The mechanism of action of 2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been shown to interact with various molecular targets in the cell, including proteins and enzymes. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation, survival, and migration. It also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. Some of these effects are as follows:
1. Induction of Apoptosis: this compound induces apoptosis in cancer cells by activating the caspase cascade.
2. Inhibition of Cell Proliferation: this compound inhibits the proliferation of cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.
3. Disruption of Cell Membrane and Cell Wall: this compound disrupts the cell membrane and cell wall of bacteria and fungi, leading to their death.
実験室実験の利点と制限
2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has several advantages and limitations for lab experiments. Some of these are as follows:
Advantages:
1. Potent Bioactivity: this compound possesses potent bioactivity, making it a promising candidate for various research studies.
2. Easy Synthesis: this compound can be easily synthesized using simple chemical reactions.
3. Low Cost: this compound is relatively inexpensive compared to other compounds used in scientific research.
Limitations:
1. Limited Solubility: this compound has limited solubility in water, making it difficult to use in aqueous solutions.
2. Toxicity: this compound has been shown to exhibit toxicity in some cell lines, making it unsuitable for certain research studies.
3. Lack of Clinical Data: this compound has not been extensively studied in clinical trials, making it difficult to assess its potential clinical applications.
将来の方向性
There are several future directions for research on 2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one. Some of these are as follows:
1. Clinical Trials: Further clinical trials are needed to assess the safety and efficacy of this compound in humans.
2. Drug Delivery Systems: Novel drug delivery systems need to be developed to improve the solubility and bioavailability of this compound.
3. Mechanistic Studies: Further mechanistic studies are needed to fully understand the molecular targets and pathways involved in the bioactivity of this compound.
4. Structure-Activity Relationships: Studies on the structure-activity relationships of this compound need to be conducted to optimize its bioactivity and reduce its toxicity.
Conclusion:
In conclusion, this compound, also known as this compound, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It possesses a wide range of biochemical and physiological effects that make it a promising candidate for various research studies. Further research is needed to fully understand the molecular targets and pathways involved in the bioactivity of this compound and to assess its potential clinical applications.
合成法
The synthesis of 2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one involves the reaction of 2-chlorobenzaldehyde and 4-fluorobenzylamine in the presence of acetic acid to form the corresponding Schiff base. This Schiff base is then cyclized with ethyl acetoacetate to yield the final product, this compound.
科学的研究の応用
2-(2-chlorophenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biochemical and physiological effects that make it a promising candidate for various research studies. Some of the research applications of this compound are as follows:
1. Anticancer Activity: this compound has been shown to possess potent anticancer activity against various cancer cell lines. It induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
2. Antimicrobial Activity: this compound has been shown to possess potent antimicrobial activity against various bacterial and fungal strains. It inhibits the growth of these microorganisms by disrupting their cell membrane and cell wall.
3. Anti-inflammatory Activity: this compound has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
特性
IUPAC Name |
(4Z)-2-(2-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO2/c17-13-4-2-1-3-12(13)15-19-14(16(20)21-15)9-10-5-7-11(18)8-6-10/h1-9H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWTZZNQEQFMJV-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC3=CC=C(C=C3)F)C(=O)O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=N/C(=C\C3=CC=C(C=C3)F)/C(=O)O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5128125.png)
![{3-[(5-methoxy-1H-benzimidazol-2-yl)thio]propyl}dimethylamine dihydrobromide](/img/structure/B5128130.png)

![1-[2-(1-cyclohexen-1-yl)ethyl]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5128169.png)


![4-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenoxy}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5128190.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5128197.png)
![4-(3-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one](/img/structure/B5128204.png)
![N'-benzyl-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5128208.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide](/img/structure/B5128211.png)
![3-[2-(5-{3-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1,3,4-oxadiazol-2-yl)ethyl]-1H-indole](/img/structure/B5128220.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-nitrophenol](/img/structure/B5128232.png)
